Methyl 4-bromo-5-oxo-5-phenylpentanoate
Description
Methyl 4-bromo-5-oxo-5-phenylpentanoate is an ester derivative featuring a brominated pentanoate backbone with a phenyl-substituted ketone group. Its molecular formula is C₁₂H₁₃BrO₃, and its structure includes a methyl ester group at the terminal carboxyl, a bromine atom at the C4 position, and a phenyl ring attached to the ketone at C5 (Figure 1).
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
methyl 4-bromo-5-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C12H13BrO3/c1-16-11(14)8-7-10(13)12(15)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI Key |
HQAUYVZSGJDBQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 4-bromo-5-oxo-5-phenylpentanoate (69h)
2-Bromo-1,5-diphenylpentan-3-one (69i)
(S)-Methyl 5-oxo-5-(2-oxo-4-phenyloxazolidin-3-yl)pentanoate
- Structure: Replaces the bromine and phenyl-ketone with an oxazolidinone ring.
- Applications : Used in asymmetric catalysis and medicinal chemistry due to its chiral center and heterocyclic motif .
- Key Differences: The oxazolidinone group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media. Lacks electrophilic bromine, limiting utility in cross-coupling reactions .
Table 1: Comparative Analysis of Methyl 4-bromo-5-oxo-5-phenylpentanoate and Analogues
Key Observations:
Ester Group Influence : Methyl esters generally exhibit higher reactivity in nucleophilic acyl substitutions compared to ethyl esters due to reduced steric hindrance .
Bromine vs. Heterocycles: Bromine enhances electrophilicity, enabling Suzuki-Miyaura couplings, while oxazolidinones favor chiral induction .
Phenyl vs.
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